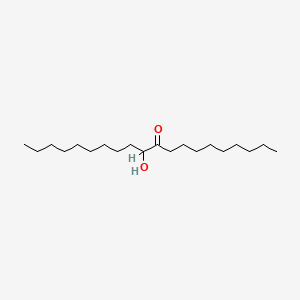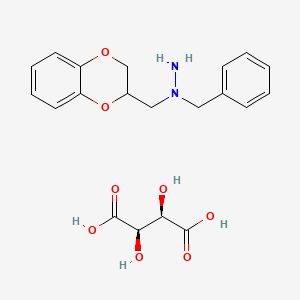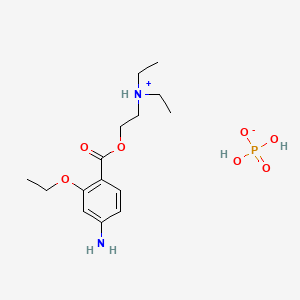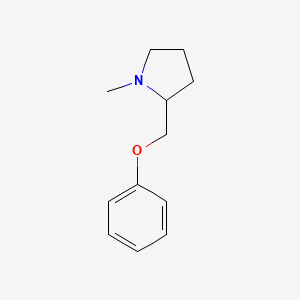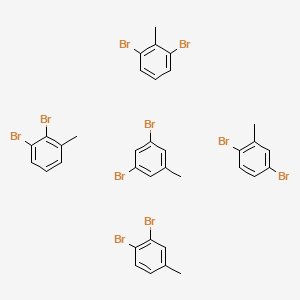
1,2-Dibromo-3-methylbenzene;1,2-dibromo-4-methylbenzene;1,3-dibromo-2-methylbenzene;1,3-dibromo-5-methylbenzene;1,4-dibromo-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-3-methylbenzene, 1,2-dibromo-4-methylbenzene, 1,3-dibromo-2-methylbenzene, 1,3-dibromo-5-methylbenzene, and 1,4-dibromo-2-methylbenzene are organic compounds belonging to the class of bromobenzenes. These compounds consist of a benzene ring substituted with two bromine atoms and one methyl group. The position of the bromine and methyl groups on the benzene ring varies, leading to different isomers. These compounds are used in various chemical reactions and have applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of these dibromo-methylbenzene compounds typically involves the bromination of methylbenzene (toluene) derivatives. The bromination process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions, including temperature and solvent, can influence the position of the bromine atoms on the benzene ring.
For example, the synthesis of 1,2-dibromo-3-methylbenzene can be achieved by brominating 3-methyltoluene using bromine in the presence of a catalyst . Similarly, 1,2-dibromo-4-methylbenzene can be synthesized by brominating 4-methyltoluene under similar conditions .
Industrial Production Methods
Industrial production of these compounds may involve continuous flow reactors to ensure efficient and controlled bromination. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the desired dibromo-methylbenzene isomers.
Análisis De Reacciones Químicas
Types of Reactions
These compounds undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atoms on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction: The bromine atoms can be reduced to form the corresponding methylbenzene derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Zinc (Zn) or sodium borohydride (NaBH4) in the presence of a suitable solvent.
Major Products Formed
Substitution Reactions: Formation of various substituted benzene derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of methylbenzene derivatives.
Aplicaciones Científicas De Investigación
These dibromo-methylbenzene compounds have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential use in drug development and as building blocks for pharmaceuticals.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of these compounds depends on the specific chemical reactions they undergo. In electrophilic aromatic substitution reactions, the bromine atoms on the benzene ring act as leaving groups, allowing electrophiles to attack the benzene ring and form new bonds . The methyl group can influence the reactivity and orientation of the substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dibromobenzene
- 1,3-Dibromobenzene
- 1,4-Dibromobenzene
Uniqueness
The presence of the methyl group in these dibromo-methylbenzene compounds distinguishes them from other dibromobenzene isomers. The methyl group can influence the reactivity, orientation, and physical properties of the compounds, making them unique in their chemical behavior and applications .
Propiedades
Fórmula molecular |
C35H30Br10 |
|---|---|
Peso molecular |
1249.7 g/mol |
Nombre IUPAC |
1,2-dibromo-3-methylbenzene;1,2-dibromo-4-methylbenzene;1,3-dibromo-2-methylbenzene;1,3-dibromo-5-methylbenzene;1,4-dibromo-2-methylbenzene |
InChI |
InChI=1S/5C7H6Br2/c1-5-2-6(8)4-7(9)3-5;1-5-4-6(8)2-3-7(5)9;1-5-2-3-6(8)7(9)4-5;1-5-6(8)3-2-4-7(5)9;1-5-3-2-4-6(8)7(5)9/h5*2-4H,1H3 |
Clave InChI |
IDNNWSWCGHHJAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Br)Br.CC1=C(C(=CC=C1)Br)Br.CC1=CC(=CC(=C1)Br)Br.CC1=C(C=CC(=C1)Br)Br.CC1=C(C=CC=C1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


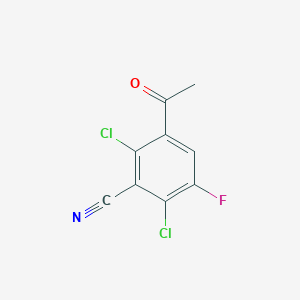
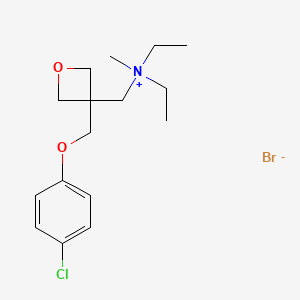
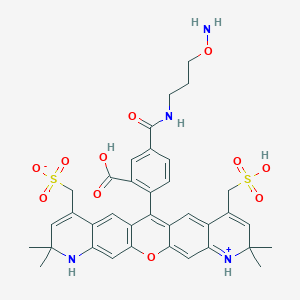

![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B15341179.png)

